N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of methoxyphenyl, phenyl, and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE typically involves a multi-step processThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-1,2,3,4-tetrazole: Shares the tetrazole group and has similar reactivity.
N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline: Contains a methoxyphenyl group and exhibits similar chemical behavior.
Uniqueness
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N6O2S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H16N6O2S/c1-25-15-10-6-5-7-13(15)11-18-19-16(24)12-26-17-20-21-22-23(17)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,19,24)/b18-11+ |
InChI Key |
TYYYBQFRLKQDJR-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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